Chemical structure and properties of 4-amino-6-chlorocinnoline-3-carboxylic acid
Chemical structure and properties of 4-amino-6-chlorocinnoline-3-carboxylic acid
An In-depth Technical Guide to 4-amino-6-chlorocinnoline-3-carboxylic acid: Structure, Properties, and Synthetic Exploration
Abstract: This technical guide provides a comprehensive overview of 4-amino-6-chlorocinnoline-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this document leverages established principles of heterocyclic chemistry and data from analogous structures to project its chemical properties, spectroscopic characteristics, and potential biological activities. A plausible synthetic route is proposed, accompanied by detailed experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering a foundational understanding and a practical framework for the investigation of this promising cinnoline derivative.
Introduction to the Cinnoline Scaffold
The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazanaphthalene), is a cornerstone in medicinal chemistry.[1][2][3] Cinnoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antihypertensive properties.[1][2][3] The versatility of the cinnoline scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. The title compound, 4-amino-6-chlorocinnoline-3-carboxylic acid, incorporates three key functional groups—an amino group, a chloro group, and a carboxylic acid—that are expected to impart unique characteristics and significant biological potential.
Chemical Structure and Nomenclature
The chemical structure of 4-amino-6-chlorocinnoline-3-carboxylic acid is defined by a cinnoline core substituted at positions 3, 4, and 6.
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Systematic Name (IUPAC): 4-amino-6-chlorocinnoline-3-carboxylic acid
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Core Scaffold: Cinnoline
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Substituents:
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An amino group (-NH₂) at position 4
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A chloro group (-Cl) at position 6
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A carboxylic acid group (-COOH) at position 3
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The presence of both an acidic (carboxylic acid) and a basic (amino) group suggests that the molecule can exist as a zwitterion under certain pH conditions.[4]
Caption: Chemical structure of 4-amino-6-chlorocinnoline-3-carboxylic acid.
Projected Physicochemical Properties
The physicochemical properties of a molecule are critical for its behavior in biological systems and its suitability as a drug candidate. The properties for 4-amino-6-chlorocinnoline-3-carboxylic acid are projected based on its structure.
| Property | Projected Value/Characteristic | Rationale |
| Molecular Formula | C₉H₆ClN₃O₂ | Derived from the chemical structure. |
| Molecular Weight | ~223.62 g/mol | Sum of the atomic weights of the constituent atoms. |
| Appearance | Likely a crystalline solid | Amino acids and related heterocyclic compounds are typically crystalline solids at room temperature.[4] |
| Solubility | Poorly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF, and aqueous base. | The aromatic core and chloro group are hydrophobic, while the amino and carboxylic acid groups are hydrophilic. The zwitterionic nature may limit water solubility. Solubility in base is expected due to deprotonation of the carboxylic acid. |
| pKa | Carboxylic acid: ~3-4; Amino group: ~2-3 | The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids. The amino group's basicity is likely reduced due to the electron-withdrawing nature of the cinnoline ring system. |
| Hydrogen Bond Donors | 3 (from -NH₂ and -COOH) | The amino and hydroxyl groups can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 4 (from ring nitrogens, carbonyl oxygen, and hydroxyl oxygen) | The nitrogen and oxygen atoms can accept hydrogen bonds. |
Proposed Synthesis Pathway
A plausible synthetic route for 4-amino-6-chlorocinnoline-3-carboxylic acid can be devised based on established methods for cinnoline synthesis, such as the Richter or Widman-Stoermer synthesis. A potential pathway starting from a substituted aniline is outlined below.
Caption: Proposed synthesis workflow for 4-amino-6-chlorocinnoline-3-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-cyano-3-(2-amino-5-chlorophenyl)acrylate
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To a solution of 2-amino-5-chlorobenzaldehyde (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine.
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Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude product.
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Recrystallize from ethanol to obtain the pure intermediate.
Step 2: Synthesis of Ethyl 4-amino-6-chlorocinnoline-3-carboxylate
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Dissolve the acrylate intermediate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
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Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
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Stir the reaction mixture at this temperature for 1 hour.
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Slowly warm the mixture to room temperature and then heat to 60-70°C for 2-3 hours until cyclization is complete (monitored by TLC).
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Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Step 3: Hydrolysis to 4-amino-6-chlorocinnoline-3-carboxylic acid
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Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of ethanol and 2M sodium hydroxide solution.
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Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Acidify the remaining aqueous solution with 2M hydrochloric acid to a pH of ~4-5.
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Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Spectroscopic and Analytical Characterization (Projected)
The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques. The expected spectroscopic data are as follows:
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¹H NMR (DMSO-d₆, 400 MHz):
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Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the cinnoline ring.
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A broad singlet corresponding to the amino (-NH₂) protons.
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A broad singlet for the carboxylic acid (-COOH) proton, which is exchangeable with D₂O.
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¹³C NMR (DMSO-d₆, 100 MHz):
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Signals corresponding to the nine carbon atoms of the core structure.
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A downfield signal for the carboxylic acid carbon (δ ~160-170 ppm).
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Signals for the carbon atoms attached to the chlorine and nitrogen atoms would be shifted accordingly.
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FT-IR (KBr, cm⁻¹):
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Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
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N-H stretching vibrations from the amino group (~3300-3500 cm⁻¹).
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C=O stretch from the carboxylic acid (~1700 cm⁻¹).
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C=C and C=N stretching vibrations from the aromatic ring (~1400-1600 cm⁻¹).
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Mass Spectrometry (ESI-MS):
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Expected [M+H]⁺ ion at m/z ≈ 224.02.
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Expected [M-H]⁻ ion at m/z ≈ 222.01.
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The isotopic pattern characteristic of a chlorine-containing compound would be observed.
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Potential Applications and Biological Activity
Cinnoline derivatives are known for their wide range of biological activities.[1][2][3] The specific combination of substituents in 4-amino-6-chlorocinnoline-3-carboxylic acid suggests several potential applications in drug discovery:
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Antimicrobial Agents: The cinnoline scaffold, particularly when substituted with halogens, has shown potent antibacterial and antifungal activity.[5] The presence of the 6-chloro group may enhance this property.
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Anticancer Agents: Many heterocyclic compounds containing amino and carboxylic acid groups are explored as anticancer agents due to their ability to interact with biological macromolecules. The cinnoline core itself has been investigated for antitumor properties.[3]
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Enzyme Inhibitors: The carboxylic acid group can act as a key binding moiety for the active sites of various enzymes, making this compound a candidate for inhibitor design.
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Chemical Probes and Intermediates: This molecule can serve as a versatile building block for the synthesis of more complex molecules and as a scaffold for creating chemical probes to study biological systems.[6]
Proposed Biological Screening Protocol: Antibacterial Activity
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Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
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Method: Employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
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Procedure:
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Prepare a stock solution of the test compound in DMSO.
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Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.
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Inoculate each well with a standardized bacterial suspension.
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Include positive (bacteria with no compound) and negative (broth only) controls.
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Incubate the plates at 37°C for 18-24 hours.
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Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
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